molecular formula C15H18N2OS B2776391 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 448939-98-8

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B2776391
CAS RN: 448939-98-8
M. Wt: 274.38
InChI Key: XJORYIDHPRHNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound that belongs to the thiazole class of compounds. It is also known as MTB, and it has been the subject of scientific research due to its potential applications in the field of medicine. MTB is a synthetic compound that is not found in nature, and its synthesis method has been extensively studied. The purpose of

Scientific Research Applications

Anticancer Activity

The synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated for anticancer activity against four cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most of the tested compounds demonstrated moderate to excellent anticancer activity, outperforming the reference drug etoposide .

Continuous Synthesis in Drug Development

N-(3-Amino-4-methylphenyl)benzamide serves as a crucial building block for many drug candidates. Researchers have developed a continuous flow microreactor system for synthesizing this compound and determining intrinsic reaction kinetics parameters .

Structural Modification in Medicinal Chemistry

The incorporation of 1,3,4-oxadiazole and 1,3-thiazole moieties in amide derivatives is of interest in medicinal chemistry. These modified compounds exhibit diverse biological activities, including antitumor, antifungal, and antibacterial properties .

Amide Functionality as Key Intermediates

Amides are essential intermediates due to their high solubility and efficient targeting. Compounds containing amide functionality have been explored for various activities, such as herbicidal, insecticidal, and anti-HCV effects .

Broad Spectrum of Biological Activities

Thiazoles, including the thiazole ring present in this compound, are known for their broad spectrum of biological activities. These include antioxidant, antiviral, antitubercular, and anti-inflammatory effects .

Chemotherapeutic Potential

Given the importance of tyrosine kinase inhibition in cancer treatment, compounds like N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide may hold promise as chemotherapeutic agents .

properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-5-13(18)16-15-17-14(11(3)19-15)12-8-6-10(2)7-9-12/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORYIDHPRHNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.